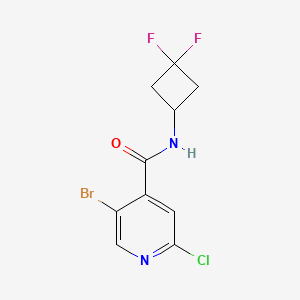
5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms within its structure
Preparation Methods
The synthesis of 5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of 5-bromo-2-chloropyridine with 3,3-difluorocyclobutylboronic acid under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide can be compared with other similar compounds, such as:
5-Bromo-2-chloro-3-nitropyridine: Another halogenated pyridine derivative with different functional groups and applications.
2-Bromo-5-chloro-1,3-dimethylbenzene: A compound with similar halogenation but different structural features.
2-Bromo-5-chloro-1,3-difluorobenzene: A compound with similar halogenation and fluorination patterns.
The uniqueness of this compound lies in its specific combination of halogen atoms and the difluorocyclobutyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(3,3-difluorocyclobutyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClF2N2O/c11-7-4-15-8(12)1-6(7)9(17)16-5-2-10(13,14)3-5/h1,4-5H,2-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTXSTNTEKMGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=CC(=NC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClF2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
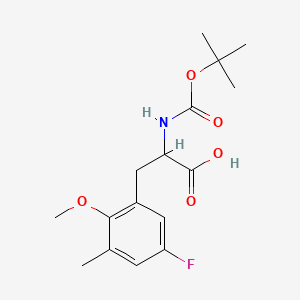
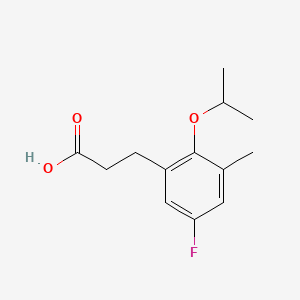
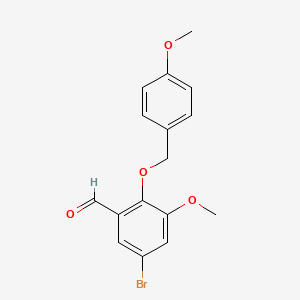
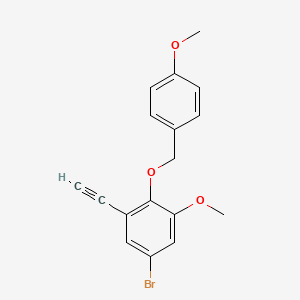
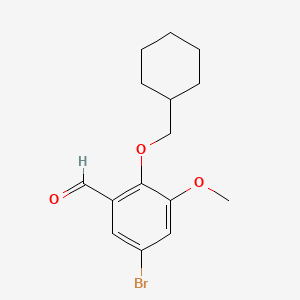
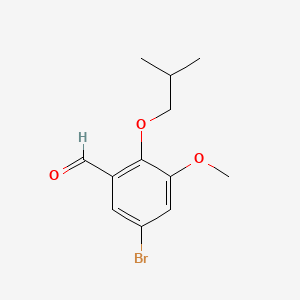


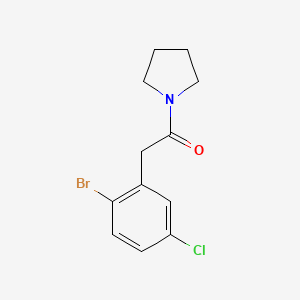
![tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8201259.png)
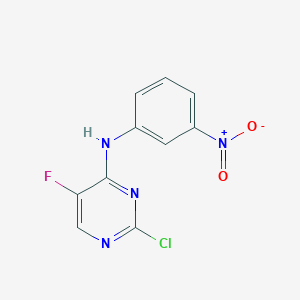
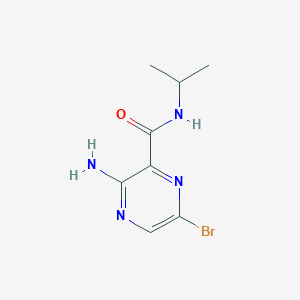
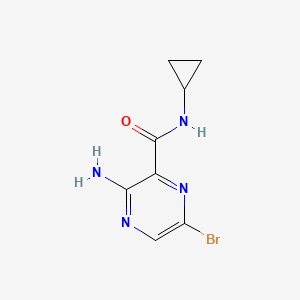
![2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8201303.png)
